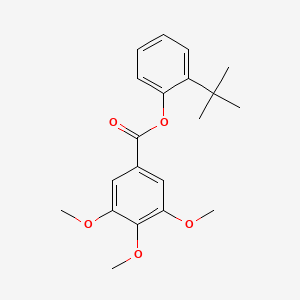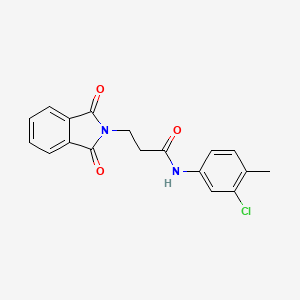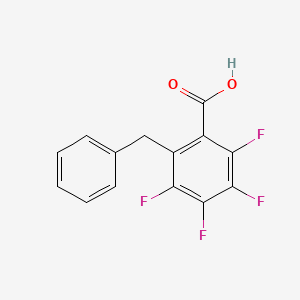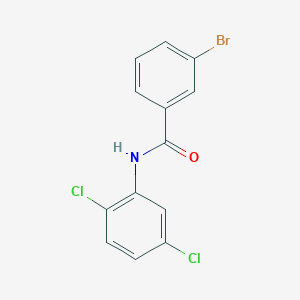
5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide, also known as TAS-116, is a small molecule inhibitor that selectively targets heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in maintaining the stability and function of many oncogenic proteins. Inhibition of HSP90 has emerged as a promising therapeutic approach for the treatment of cancer.
Wirkmechanismus
5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide binds to the ATP-binding pocket of HSP90, which is required for its chaperone activity. By inhibiting HSP90, 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide destabilizes and promotes the degradation of many oncogenic proteins, such as HER2, EGFR, and AKT. This leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for tumor growth and spread. In addition, 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has been shown to modulate the immune system by increasing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide is its selectivity for HSP90, which reduces the risk of off-target effects. 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide also has good pharmacokinetic properties, which allows for easy dosing and administration in animal models. However, one limitation of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide is its low solubility in water, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several future directions for the development of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide. One area of focus is the identification of biomarkers that can predict response to 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide therapy. Another area of focus is the development of combination therapies that can enhance the efficacy of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide in different types of cancer.
Synthesemethoden
The synthesis of 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide involves a series of chemical reactions starting with 2-fluoro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, and the resulting amine is then reacted with benzothiophene-5-carboxaldehyde to produce the key intermediate. This intermediate is then reacted with sulfonyl chloride to form the final product, 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide. The overall yield of the synthesis is around 10%.
Wissenschaftliche Forschungsanwendungen
5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has been extensively studied in preclinical models of cancer. In vitro studies have demonstrated that 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide selectively inhibits the growth of cancer cells that are dependent on HSP90 for their survival. In vivo studies have shown that 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has potent antitumor activity in a variety of xenograft models of human cancer. 5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
N-(1-benzothiophen-5-ylmethyl)-2-fluoro-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c17-14-3-2-12(24(18,21)22)8-13(14)16(20)19-9-10-1-4-15-11(7-10)5-6-23-15/h1-8H,9H2,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZFKYALUNJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminosulfonyl)-N-(1-benzothien-5-ylmethyl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)


![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)
![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)
![8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685242.png)


![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)

![(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide](/img/structure/B5685273.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)